molecular formula C22H28N2O3 B1659945 3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine CAS No. 69551-94-6

3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine

Cat. No.: B1659945
CAS No.: 69551-94-6
M. Wt: 368.5 g/mol
InChI Key: IQJWZICGGPPMEA-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a methoxyphenyl group, a nitrophenethyl group, and a propyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Attachment of the Nitrophenethyl Group: The nitrophenethyl group can be attached through a Friedel-Crafts alkylation reaction using a nitro-substituted benzene derivative and an appropriate alkylating agent.

    Addition of the Propyl Group: The propyl group can be added through a Grignard reaction or an alkylation reaction using a propyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of amine derivatives from the reduction of the nitro group.

    Substitution: Formation of substituted derivatives depending on the nature of the substituents introduced.

Scientific Research Applications

3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the surface of cells, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways, leading to changes in cellular processes.

    Gene Expression: Modulation of gene expression through interaction with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-ethylpyrrolidine: Similar structure with an ethyl group instead of a propyl group.

    3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-butylpyrrolidine: Similar structure with a butyl group instead of a propyl group.

    3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-isopropylpyrrolidine: Similar structure with an isopropyl group instead of a propyl group.

Uniqueness

3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

69551-94-6

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine

InChI

InChI=1S/C22H28N2O3/c1-3-12-22(19-5-4-6-21(16-19)27-2)13-15-23(17-22)14-11-18-7-9-20(10-8-18)24(25)26/h4-10,16H,3,11-15,17H2,1-2H3

InChI Key

IQJWZICGGPPMEA-UHFFFAOYSA-N

SMILES

CCCC1(CCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC

Canonical SMILES

CCCC1(CCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC

Origin of Product

United States

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